![molecular formula C9H15NO3 B12560147 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 185136-59-8](/img/structure/B12560147.png)
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid is a chemically significant compound with a unique structure that makes it valuable in various fields of scientific research and industrial applications. This compound is known for its potential use in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 2-methylbutan-2-amine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
Uniqueness
4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
185136-59-8 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-(2-methylbutan-2-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H15NO3/c1-4-9(2,3)10-7(11)5-6-8(12)13/h5-6H,4H2,1-3H3,(H,10,11)(H,12,13) |
Clave InChI |
HSCHIQLJESIBBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

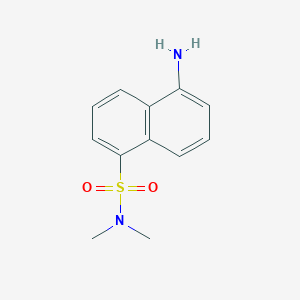
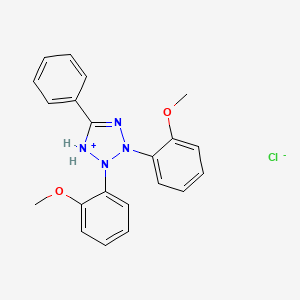
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
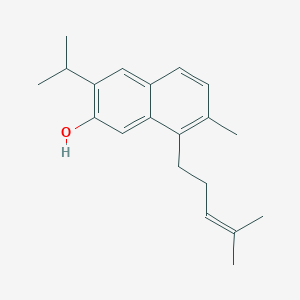
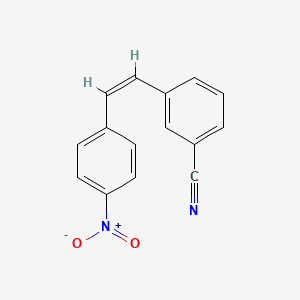
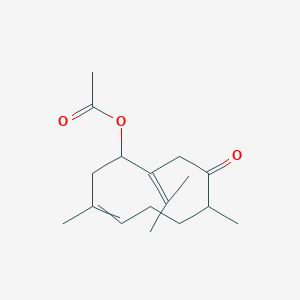

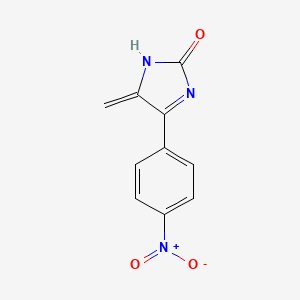
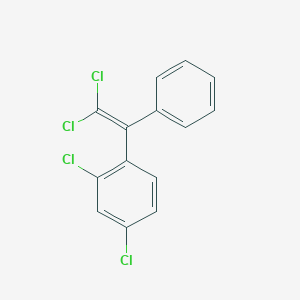
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
